5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole
Overview
Description
5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole is a chemical compound with the molecular formula C9H17FN2OSi . It has a molecular weight of 216.33 g/mol .
Synthesis Analysis
The synthesis of pyrazoles, the class of compounds to which this compound belongs, can be achieved through several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride , and the reaction of dialkyl azodicarboxylates with substituted propargylamines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point and storage conditions, are not detailed in the available resources .Scientific Research Applications
1. Use in Lithiation Reactions
The compound 5-Fluoro-1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazole has been studied for its potential as a protective group in lithiation reactions with pyrazoles and triazoles. Metallation of 1-[2(trimethylsilyl)ethoxy]methyl-1H-pyrazole with n-BuLi followed by reaction with electrophiles leads to 5-substituted derivatives. Deprotection can be achieved with aqueous ethanolic HCl or tetrabutylammonium fluoride (Fugina, Holzer, & Wasicky, 1992).
2. Electrochemical Properties in Ionic Liquids
Research on fluorinated substrates, including derivatives of this compound, has been conducted to explore their electrochemical properties in room temperature ionic liquids (RTILs). These studies have implications for finding more sustainable methods of obtaining various pyrazolotriazoles (Costea, Fafilek, & Kronberger, 2014).
3. N-Arylation and Synthesis of Derivatives
The compound has been used in the N-arylation of fluorinated pyrazoles. For instance, the reaction of fluoro(trimethylsilyl)acetylene with diazomethane leads to 4-fluoro-5-trimethylsilyl-1H-pyrazole, which upon N-arylation with aryl iodides yields N-aryl-4-fluoropyrazoles as desilylation products (Hanamoto, Iwamoto, Yamada, & Anno, 2007).
4. Application in Heterocyclization Reactions
Studies have shown the synthesis of 4-fluoro-5-(perfluoroalkyl)pyrazoles from organofluorosilicon building blocks, which include this compound. This method has been applied to various derivatives, indicating the compound's versatility in heterocyclization reactions (Bouillon et al., 2001).
5. Crystal Structure Analysis
The crystal structure of related compounds, such as 3-methyl-5-trimethylsilyl-1H-pyrazole, provides insights into the structural aspects of this compound derivatives. Such studies are crucial for understanding molecular interactions and potential applications in material science and chemistry (Ferrence & Kocher, 2015).
Safety and Hazards
Properties
IUPAC Name |
2-[(5-fluoropyrazol-1-yl)methoxy]ethyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2OSi/c1-14(2,3)7-6-13-8-12-9(10)4-5-11-12/h4-5H,6-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSPNVPJKLHKLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=CC=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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